molecular formula C7H16ClN B13164371 trans-3,5-Dimethylpiperidinehydrochloride

trans-3,5-Dimethylpiperidinehydrochloride

Cat. No.: B13164371
M. Wt: 149.66 g/mol
InChI Key: DLQUQDQYYCABAJ-ZJLYAJKPSA-N
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Description

trans-3,5-Dimethylpiperidinehydrochloride: is a chemical compound with the molecular formula C7H15N.HCl. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-3,5-Dimethylpiperidinehydrochloride typically involves the hydrogenation of 3,5-dimethylpyridine. This process can be carried out using a nickel-ruthenium-rhodium-carbon composite catalyst under specific temperature and pressure conditions . The reaction is performed in an organic solvent such as tetrahydrofuran, which can be recycled for continuous use .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of high-pressure reactors and efficient catalysts ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: trans-3,5-Dimethylpiperidinehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: trans-3,5-Dimethylpiperidinehydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It is also employed in the synthesis of biologically active molecules .

Medicine: this compound is a key intermediate in the production of various drugs. Its derivatives have shown potential in treating conditions such as hypertension and inflammation .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers and resins .

Mechanism of Action

The mechanism of action of trans-3,5-Dimethylpiperidinehydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trans configuration also contributes to its unique reactivity and applications .

Properties

Molecular Formula

C7H16ClN

Molecular Weight

149.66 g/mol

IUPAC Name

(3R,5R)-3,5-dimethylpiperidine;hydrochloride

InChI

InChI=1S/C7H15N.ClH/c1-6-3-7(2)5-8-4-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1

InChI Key

DLQUQDQYYCABAJ-ZJLYAJKPSA-N

Isomeric SMILES

C[C@@H]1C[C@H](CNC1)C.Cl

Canonical SMILES

CC1CC(CNC1)C.Cl

Origin of Product

United States

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